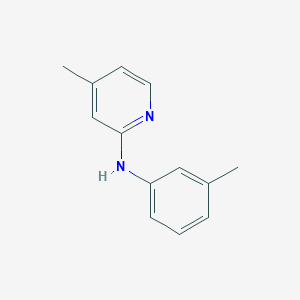

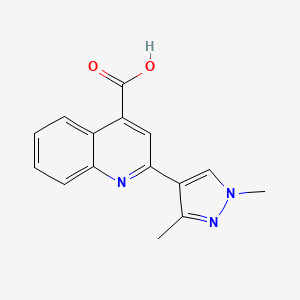

![molecular formula C8H18N2O B2739392 Dimethyl[2-(morpholin-2-yl)ethyl]amine CAS No. 933752-37-5](/img/structure/B2739392.png)

Dimethyl[2-(morpholin-2-yl)ethyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl[2-(morpholin-2-yl)ethyl]amine is an organic compound with the CAS Number: 933752-37-5 . It has a molecular weight of 158.24 . This compound is usually used as a solvent and catalyst in chemical reactions .

Synthesis Analysis

N,N-dimethyl-2-morpholinomethylamine is typically used as a solvent and catalyst in chemical reactions. It can also be used for amination reactions and nucleophilic substitution reactions in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains both amine and ether functional groups . The InChI key for this compound is SCCKLZFUPCRHBV-UHFFFAOYSA-N .Chemical Reactions Analysis

As a solvent and catalyst, N,N-dimethyl-2-morpholinomethylamine is involved in various chemical reactions. It is particularly useful for amination reactions and nucleophilic substitution reactions in organic synthesis .Applications De Recherche Scientifique

Analysis of Aliphatic Amines in Environmental Samples

Research has focused on the detection and analysis of aliphatic amines, including morpholine derivatives, in waste and surface water. Methods involving derivatization of amines followed by gas chromatography-mass spectrometry (GC-MS) have been developed to determine the occurrence of these compounds in aquatic environments. This application is crucial for monitoring environmental pollution and understanding the distribution of these compounds in water bodies (Sacher, Lenz, & Brauch, 1997).

Polymer Science and Material Engineering

Dimethyl[2-(morpholin-2-yl)ethyl]amine-related compounds have been studied for their roles in the synthesis of diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, making them of interest for various applications in drug delivery systems, nanotechnology, and material science (Bütün, Armes, & Billingham, 2001).

Organic Synthesis and Chemical Reactions

Studies have explored the utility of morpholine and its derivatives in organic synthesis, such as in palladium-catalyzed aminocarbonylations of aryl bromides. These reactions are important for the synthesis of aryl amides from aryl halides, showcasing the role of morpholine derivatives as nucleophiles or ligands in facilitating carbon-nitrogen bond formation (Wan, Alterman, Larhed, & Hallberg, 2002).

Corrosion Inhibition

Research into cadmium(II) Schiff base complexes incorporating morpholine derivatives has demonstrated their potential as corrosion inhibitors on mild steel. This application is significant for protecting industrial machinery and infrastructure from corrosive damage, highlighting the importance of these compounds in materials science and engineering (Das et al., 2017).

Antifungal Agents

Compounds structurally related to this compound have been identified as potent antifungal agents against a variety of fungi species. This research is vital for the development of new antifungal drugs and treatments, especially given the rising resistance to existing antifungal medications (Bardiot et al., 2015).

Mécanisme D'action

While the exact mechanism of action for Dimethyl[2-(morpholin-2-yl)ethyl]amine is not specified in the search results, it belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group.

Safety and Hazards

Dimethyl[2-(morpholin-2-yl)ethyl]amine is a chemical that requires careful handling. It has been assigned the signal word “Danger” and is associated with various hazard statements including H302 and H318 . Precautionary measures include avoiding contact with skin and eyes, not eating or drinking while handling the product, and using only in a well-ventilated area .

Propriétés

IUPAC Name |

N,N-dimethyl-2-morpholin-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(2)5-3-8-7-9-4-6-11-8/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCKLZFUPCRHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CNCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933752-37-5 |

Source

|

| Record name | dimethyl[2-(morpholin-2-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate](/img/structure/B2739314.png)

![2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2739317.png)

![3-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-1-propylquinoxalin-2(1H)-one](/img/structure/B2739319.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739323.png)

![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2739325.png)

![2-{[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]methyl}benzonitrile](/img/no-structure.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide](/img/structure/B2739330.png)

![9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2739331.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone](/img/structure/B2739332.png)